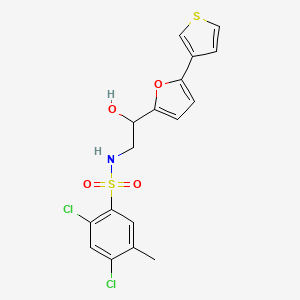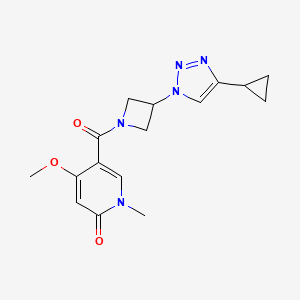
2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups such as hydroxyl and sulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine under basic conditions.
Chlorination: The chlorination of the aromatic ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via a nucleophilic substitution reaction or by oxidation of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) to yield different products depending on the reaction conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), ROH (Alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It could be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound’s unique structure may make it suitable for use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichloro-5-methylbenzenesulfonamide: Lacks the furan and thiophene rings, making it less complex.
N-(2-hydroxyethyl)-5-methylbenzenesulfonamide: Lacks the dichloro and thiophene substituents.
2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine: Lacks the sulfonamide and dichloro substituents.
Uniqueness
The uniqueness of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide lies in its combination of functional groups and aromatic rings, which confer specific chemical properties and potential biological activities. The presence of both furan and thiophene rings, along with the sulfonamide group, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S2/c1-10-6-17(13(19)7-12(10)18)26(22,23)20-8-14(21)16-3-2-15(24-16)11-4-5-25-9-11/h2-7,9,14,20-21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQALQZUAWRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/new.no-structure.jpg)
![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)
![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)




![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)
![benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine](/img/structure/B2898808.png)

